molecular formula C48H28N4O8S B12751533 N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide CAS No. 89923-47-7

N,N'-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide

Cat. No.: B12751533
CAS No.: 89923-47-7
M. Wt: 820.8 g/mol
InChI Key: RNDNNQUALPYABR-UHFFFAOYSA-N
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Description

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of anthraquinone moieties linked to a thiophene ring through benzoylamino groups. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide typically involves the following steps:

    Formation of Benzoylamino Anthraquinone: The initial step involves the reaction of anthraquinone with benzoyl chloride in the presence of a base, such as pyridine, to form benzoylamino anthraquinone.

    Coupling with Thiophene-2,5-dicarboxylic Acid: The benzoylamino anthraquinone is then coupled with thiophene-2,5-dicarboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moieties can be oxidized to form quinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.

    Substitution: The benzoylamino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted benzoylamino anthraquinone derivatives.

Scientific Research Applications

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moieties can intercalate into DNA, inhibiting the activity of topoisomerases and leading to the disruption of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler structure with similar biological activities.

    Benzoylamino Anthraquinone: Lacks the thiophene moiety but shares the benzoylamino and anthraquinone groups.

    Thiophene-2,5-dicarboxamide: Contains the thiophene ring but lacks the anthraquinone moieties.

Uniqueness

N,N’-Bis(5-(benzoylamino)anthraquinon-1-yl)thiophene-2,5-dicarboxamide is unique due to the combination of anthraquinone and thiophene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various scientific fields.

Properties

89923-47-7

Molecular Formula

C48H28N4O8S

Molecular Weight

820.8 g/mol

IUPAC Name

2-N,5-N-bis(5-benzamido-9,10-dioxoanthracen-1-yl)thiophene-2,5-dicarboxamide

InChI

InChI=1S/C48H28N4O8S/c53-41-29-17-9-21-33(39(29)43(55)27-15-7-19-31(37(27)41)49-45(57)25-11-3-1-4-12-25)51-47(59)35-23-24-36(61-35)48(60)52-34-22-10-18-30-40(34)44(56)28-16-8-20-32(38(28)42(30)54)50-46(58)26-13-5-2-6-14-26/h1-24H,(H,49,57)(H,50,58)(H,51,59)(H,52,60)

InChI Key

RNDNNQUALPYABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(S5)C(=O)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9

Origin of Product

United States

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